4,5-Dichloro-3-iodo-1H-indazole
Description
Overview of the Indazole Scaffold in Chemical Research
Indazole, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. researchgate.netpnrjournal.com This scaffold is present in numerous compounds that have progressed to clinical use, demonstrating its utility in drug design. researchgate.netnih.govrsc.org The unique chemical properties and tautomeric forms of indazole make it a versatile building block for creating diverse molecular architectures. researchgate.netnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net
The significance of the indazole nucleus is underscored by its presence in a variety of approved drugs. For instance, Niraparib is an anticancer agent used for treating ovarian cancer, and Pazopanib is a tyrosine kinase inhibitor. rsc.orgnih.gov The indazole core is often a key component in the development of kinase inhibitors, which are crucial for targeted cancer therapies. rsc.org The adaptability of the indazole scaffold allows chemists to systematically modify its structure to optimize pharmacological activity and pharmacokinetic properties, making it an area of intense research. pnrjournal.comresearchgate.net
Significance of Halogenation and Iodo-Substitution in Indazole Derivatives
The introduction of halogen atoms into the indazole structure is a powerful strategy for modulating a molecule's physicochemical and biological properties. rsc.orgnih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Organic halides, particularly bromides and iodides, are also highly valuable synthetic intermediates. rsc.orgnih.gov They serve as key precursors for a wide array of organic transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. rsc.orggoogle.com
Specifically, iodination at the C3-position of the indazole ring is of high interest for subsequent structural modifications. chim.it The carbon-iodine bond is relatively weak, making 3-iodoindazoles excellent substrates for introducing a variety of functional groups. chim.itresearchgate.net This allows for the divergent synthesis of complex indazole derivatives from a common intermediate. researchgate.net The presence of multiple halogen substituents, as in a dichloro-iodo-indazole, offers multiple reaction sites for sequential and regioselective chemical transformations, further expanding its synthetic utility. researchgate.net
Rationale for Focusing on 4,5-Dichloro-3-iodo-1H-indazole as a Research Subject
The compound this compound (CAS No. 2586127-25-3) is a subject of specific research interest due to its unique combination of structural features. immograf.comchemscene.com The presence of three halogen atoms at distinct positions on the indazole core makes it a highly versatile and powerful building block in organic synthesis. ambeed.com
The rationale for its focus can be broken down as follows:
Multiple Reactive Sites: The iodine atom at the C3-position is the most labile and is primed for cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or other functional groups. google.comchim.it The chlorine atoms at the C4 and C5 positions are less reactive under these conditions, enabling a stepwise functionalization strategy. This regioselectivity is crucial for the controlled construction of complex target molecules.
Scaffold for Complex Synthesis: This tri-halogenated indazole serves as a foundational scaffold for creating libraries of novel compounds. By systematically and selectively replacing each halogen, researchers can explore a wide chemical space to identify molecules with desired properties, particularly in the pursuit of new pharmaceutical agents. nih.govchemimpex.com
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃Cl₂IN₂ |
| Molecular Weight | 312.92 g/mol |
| CAS Number | 2586127-25-3 |
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYZIKACZXTBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5 Dichloro 3 Iodo 1h Indazole and Its Derivatives
Historical Development of Indazole Synthesis Relevant to the Compound
The synthesis of the indazole core has been a subject of chemical exploration for over a century. Early methods, while foundational, often lacked the regioselectivity and functional group tolerance required for the synthesis of complex, polysubstituted indazoles like 4,5-dichloro-3-iodo-1H-indazole.
More relevant to the synthesis of halogenated indazoles are the various cyclization strategies involving substituted anilines and hydrazines. These approaches, which have been refined over decades, provide a more direct pathway to the indazole core with pre-installed substituents on the benzene (B151609) ring.
Contemporary Synthetic Routes for this compound
Modern synthetic chemistry offers a more targeted and efficient toolbox for the construction of this compound. The most logical and practiced approach involves a two-step sequence: the synthesis of the 4,5-dichloro-1H-indazole core, followed by regioselective iodination at the C3 position.
Regioselective Halogenation Strategies
The introduction of chlorine atoms at the C4 and C5 positions of the indazole ring is typically achieved by starting with a pre-functionalized benzene derivative that can be cyclized to the desired indazole. Direct chlorination of the parent 1H-indazole often leads to a mixture of products and is difficult to control for achieving the specific 4,5-dichloro substitution pattern. Therefore, building the indazole ring from a dichlorinated precursor is the preferred strategy.
One plausible route starts from a dichlorinated aniline (B41778) derivative. For instance, the diazotization of an appropriately substituted aniline, such as 2,3-dichloro-6-methylaniline, followed by reduction and cyclization can yield the 4,5-dichloro-1H-indazole core. While specific literature detailing this exact transformation is not abundant, the general principles of indazole synthesis from anilines are well-established.
| Starting Material | Key Transformation | Product |
| Dichlorinated o-toluidine (B26562) derivative | Diazotization and cyclization | 4,5-Dichloro-1H-indazole |
| ortho-Substituted benzylidenehydrazine | Cyclization | 4,5-Dichloro-1H-indazole |
Iodination Techniques for the C3 Position
With the 4,5-dichloro-1H-indazole scaffold in hand, the subsequent and crucial step is the regioselective introduction of an iodine atom at the C3 position. This transformation is well-documented for a variety of indazole derivatives and is generally a high-yielding reaction. chim.it
The most common and effective method for the C3-iodination of 1H-indazoles involves the use of molecular iodine (I₂) in the presence of a base. chim.it Potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a frequently employed reagent system. rsc.orgmdpi.com The reaction proceeds via the deprotonation of the indazole N-H, followed by electrophilic attack of iodine at the electron-rich C3 position.
A similar procedure has been successfully applied to the synthesis of 6-bromo-3-iodo-1H-indazole, demonstrating the applicability of this method to halogenated indazole systems. rsc.org The reaction of 6-bromo-1H-indazole with iodine and KOH in DMF provides the desired 3-iodo product in good yield. rsc.org This provides strong precedent that 4,5-dichloro-1H-indazole would react similarly to afford this compound.
Table 1: Reaction Conditions for C3-Iodination of Indazoles
| Substrate | Reagents | Solvent | Yield | Reference |
| 1H-Indazole | I₂, KOH | DMF | 77% | mdpi.com |
| 6-Bromo-1H-indazole | I₂, KOH | DMF | 71.2% | rsc.org |
| 5-Methoxy-1H-indazole | I₂, KOH | Dioxane | Quantitative | chim.it |
| 5-Bromo-1H-indazole | NIS, KOH | Dichloromethane | - | chim.it |
NIS: N-Iodosuccinimide
Cyclization Approaches for the 1H-Indazole Core
The formation of the 1H-indazole core is the cornerstone of any synthesis of its derivatives. For a polysubstituted target like 4,5-dichloro-1H-indazole, the cyclization strategy must be robust and compatible with the existing halogen substituents.
Modern cyclization methods often rely on transition-metal catalysis or intramolecular C-H amination reactions. For example, copper-catalyzed cyclization of ortho-haloaryl-N-tosylhydrazones is a viable method for indazole synthesis. Another approach involves the condensation of ortho-fluorobenzaldehydes with hydrazine, which has been developed into a practical synthesis of indazoles.
More recent developments include [3+2] cycloaddition reactions between arynes and diazo compounds, which can provide a rapid entry to the indazole skeleton. organic-chemistry.org While these methods are powerful, their application to the synthesis of 4,5-dichloro-1H-indazole would depend on the availability of the appropriately substituted starting materials.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of this compound and its derivatives, several strategies can be employed to enhance the sustainability of the process.
Key areas of focus in green chemistry for indazole synthesis include:
The use of less hazardous solvents.
The development of catalytic rather than stoichiometric processes.
Improving atom economy.
The use of renewable feedstocks, although this is less common for complex aromatic heterocycles.
Recent research has explored the use of water as a solvent for the synthesis of indazole derivatives, which is a significant improvement over traditional organic solvents. nih.gov Additionally, electrochemical methods for the cyclization of arylhydrazones to form 1H-indazoles are being developed, offering a reagent-free approach to C-N bond formation.
Catalytic Methods (e.g., Palladium-catalyzed Suzuki-Miyaura Cross-coupling)
The true synthetic utility of this compound lies in its ability to undergo further functionalization, particularly through palladium-catalyzed cross-coupling reactions. The C3-iodo substituent makes it an ideal substrate for a variety of these transformations, with the Suzuki-Miyaura reaction being one of the most prominent.
The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the C3 position of the indazole and a wide range of organoboron reagents. This enables the introduction of aryl, heteroaryl, or vinyl groups at this position, leading to a diverse array of derivatives.
Numerous studies have detailed the successful Suzuki-Miyaura coupling of 3-iodoindazoles with various boronic acids. mdpi.com These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles
| 3-Iodoindazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 3-Iodo-1H-indazole | Arylboronic acids | Pd(PPh₃)₄ | NaHCO₃ | DMF | 55-70% | mdpi.com |
| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | - | rsc.org |
dppf: 1,1'-Bis(diphenylphosphino)ferrocene
The use of palladium catalysis is a key aspect of sustainable synthesis as these reactions are highly efficient and can be performed with low catalyst loadings. Furthermore, advancements in catalyst design are leading to more active and stable catalysts that can be used in greener solvent systems, including water. The development of recyclable catalytic systems further enhances the green credentials of these transformations.
Derivatization Strategies for Structural Modification
The derivatization of the this compound core is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Key strategies include N-substitution, further halogenation or dehalogenation, and functional group interconversions.
N-Substitution Reactions (e.g., N1-alkylation, N-protection)
N-substitution reactions on the indazole ring are fundamental for creating a diverse range of derivatives. nih.govbeilstein-journals.org The indazole core possesses two nitrogen atoms (N1 and N2) that can be substituted, often leading to a mixture of regioisomers. nih.govbeilstein-journals.org
N1-Alkylation and N-Protection:
The regioselectivity of N-alkylation is a significant challenge in indazole chemistry. nih.govbeilstein-journals.org The thermodynamic stability of the 1H-indazole tautomer generally favors N1 substitution. nih.govbeilstein-journals.org Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can lead to high N1-selectivity for a variety of substituted indazoles. nih.govbeilstein-journals.org The steric and electronic properties of substituents on the indazole ring play a crucial role in directing the alkylation to either the N1 or N2 position. nih.govbeilstein-journals.org For instance, electron-withdrawing groups at the C7 position can promote N2-selectivity. nih.govbeilstein-journals.org
Protection of the indazole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. A common protecting group is the tetrahydropyranyl (THP) group, which can be introduced by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. google.com
Table 1: Examples of N-Substitution Reactions on Indazole Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-iodo-6-nitroindazole | 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF/CH2Cl2 | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | google.com |
| 3-iodo-1H-indazole | MeI, KOH, acetone, 0°C | N-methyl-3-iodo-indazole | mdpi.com |
| 3-iodo-5-nitro-1H-indazole | Fe, NH4Cl, H2O, EtOH, 80°C | 5-Amino-3-iodo-1H-indazole | chemicalbook.com |
This table is interactive and can be sorted by clicking on the column headers.
Further Halogenation or Dehalogenation Studies
Further manipulation of the halogen substituents on the this compound core can provide access to new derivatives with altered electronic and steric properties.
Further Halogenation:
The introduction of additional halogen atoms can be achieved through various methods. For example, the C-3 position of an indazole ring can be iodinated using iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. google.com This method could potentially be applied to introduce an iodine atom at a different position if one of the existing halogens were to be removed.
Dehalogenation:
Dehalogenation reactions can be used to selectively remove one or more halogen atoms. While specific dehalogenation studies on this compound are not extensively reported, general methods for dehalogenation of aryl halides could be applicable. These methods often involve catalytic hydrogenation or the use of reducing agents.
Functional Group Interconversions on the Indazole Core
Functional group interconversions are essential for expanding the chemical diversity of this compound derivatives.
One important transformation is the reduction of a nitro group to an amino group. For example, 3-iodo-5-nitro-1H-indazole can be reduced to 5-amino-3-iodo-1H-indazole using iron (Fe) powder and ammonium (B1175870) chloride (NH₄Cl) in a mixture of ethanol (B145695) and water. chemicalbook.com This amino group can then serve as a handle for further derivatization, such as through diazotization followed by substitution reactions. For instance, an amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles, including halides. google.com
The iodine atom at the C-3 position is a particularly useful functional group for cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, can be employed to introduce new carbon-carbon bonds at this position. google.commdpi.com For example, a 3-iodo-indazole can be coupled with an arylboronic acid in a Suzuki reaction to form a 3-aryl-indazole. mdpi.com Similarly, a Heck reaction can be used to couple the 3-iodo-indazole with an alkene. google.com
Elucidation of the Molecular and Electronic Structure of 4,5 Dichloro 3 Iodo 1h Indazole
Advanced Spectroscopic and Spectrometric Characterization
Advanced spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules like 4,5-dichloro-3-iodo-1H-indazole.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.gov For this compound, both ¹H and ¹³C NMR would provide critical information.
Given the substitution pattern, the ¹H NMR spectrum is expected to show signals for the two aromatic protons and the N-H proton. The aromatic protons on the benzene (B151609) ring would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodine atoms. The N-H proton would typically appear as a broad singlet.
The ¹³C NMR spectrum would reveal seven distinct carbon signals. The carbon atom attached to the iodine (C3) is expected to be significantly deshielded. The carbons bonded to chlorine (C4 and C5) would also show downfield shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are generalized expected values based on substituted indazoles and not experimental data for the specific compound.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 13.0 - 14.0 (broad s) | - |
| C3 | - | ~90 - 100 |
| C4 | - | ~130 - 140 |
| C5 | - | ~125 - 135 |
| C6 | ~7.3 - 7.6 (d) | ~120 - 130 |
| C7 | ~7.6 - 7.9 (d) | ~110 - 120 |
| C7a | - | ~140 - 150 |
| C3a | - | ~140 - 150 |
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A COSY spectrum would establish the correlation between the two vicinal aromatic protons (H6 and H7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the C6-H6 and C7-H7 pairs.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, the N-H proton would be expected to show correlations to C3, C7a, and C3a. The aromatic protons would show correlations to neighboring carbon atoms, helping to piece together the entire molecular structure.
Solid-state NMR (ssNMR) would be valuable for studying the compound in its crystalline form. It can provide information on the presence of different polymorphs (different crystal packing arrangements), which can have distinct physical properties. By analyzing the chemical shifts and line widths in the ssNMR spectrum, one can identify and characterize different polymorphic forms of this compound. acs.org
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including IR and Raman techniques, provides insights into the functional groups and bonding within a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands. nih.govpsu.edu The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring system would likely produce a series of bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ range, while the C-I stretch is expected at a lower frequency, around 500-600 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-I bond, which often gives a strong Raman signal.
Table 2: Expected IR Absorption Bands for this compound (Note: These are generalized expected values and not experimental data for the specific compound.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3200 - 3400 |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C / C=N stretch | 1400 - 1650 |
| C-Cl stretch | 600 - 800 |
| C-I stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indazole and its derivatives typically exhibit characteristic absorption bands in the UV region. acs.orgacs.orgacs.org For this compound, the spectrum would likely show multiple absorption maxima corresponding to π→π* transitions within the aromatic system. The presence of the halogen substituents may cause a bathochromic (red) shift in the absorption bands compared to the parent indazole molecule.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.govresearchgate.netacs.org
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would be complex due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) and one iodine atom (monoisotopic ¹²⁷I). libretexts.orglibretexts.org The relative abundances of the isotopic peaks would be characteristic of a molecule containing two chlorine atoms.
The fragmentation of the molecular ion would likely involve the loss of the iodine atom, followed by the sequential loss of the chlorine atoms or other small neutral molecules like HCN. Analysis of these fragmentation pathways provides valuable confirmation of the molecular structure.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound (Note: These are generalized expected values and not experimental data for the specific compound.)
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M-I]⁺ | Loss of an iodine atom |
| [M-I-Cl]⁺ | Loss of iodine and one chlorine atom |
| [M-I-2Cl]⁺ | Loss of iodine and two chlorine atoms |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
X-ray Crystallographic Studies
Single Crystal X-ray Diffraction for Solid-State Conformation
No single crystal X-ray diffraction data for this compound has been reported. Therefore, the exact bond lengths, angles, and the packing of the molecules in the crystal lattice are currently unknown.
Co-crystallization Studies with Host Molecules
There are no published studies on the co-crystallization of this compound with any host molecules. Such experiments would typically be performed to study non-covalent interactions or to create novel materials with specific properties.
Electron Paramagnetic Resonance (EPR) Studies
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique used to detect and characterize species that have unpaired electrons, such as radicals. There is no indication in the scientific literature that radical species of this compound have been generated or studied by EPR. Therefore, no data is available on its potential paramagnetic properties.
Computational and Theoretical Chemistry Investigations of 4,5 Dichloro 3 Iodo 1h Indazole
Quantum Chemical Calculations: Uncharted Territory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 4,5-Dichloro-3-iodo-1H-indazole, such studies would be invaluable in characterizing its behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules and to calculate various reactivity descriptors. For this compound, DFT calculations could provide crucial data, although no specific studies have been published.
Hypothetically, a DFT study on this molecule would involve optimizing its geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information could be derived, including:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
While data for the target molecule is unavailable, studies on related compounds, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, have utilized DFT to analyze these properties and have shown that a small HOMO-LUMO energy gap indicates high chemical reactivity. nih.gov
A hypothetical data table for reactivity descriptors of this compound, which could be generated through DFT calculations, is presented below.
Interactive Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -2.0 |
| HOMO-LUMO Gap | ΔE | 4.5 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 2.0 |
| Electronegativity | χ | 4.25 |
| Chemical Hardness | η | 2.25 |
| Electrophilicity Index | ω | 4.01 |
Note: The values in this table are purely illustrative and are not based on actual experimental or computational data.
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can provide very high accuracy for electronic structure analysis. To date, no ab initio studies have been published for this compound. Such studies could serve to benchmark the results from DFT calculations and provide even more precise insights into the molecule's electronic properties.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map reveals regions of positive, negative, and neutral electrostatic potential on the electron density surface.
For this compound, an MEP analysis would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the indazole ring due to their lone pairs of electrons, making them susceptible to electrophilic attack.
Positive Potential (Blue): Expected around the hydrogen atom attached to the nitrogen (the N-H group) and potentially influenced by the electron-withdrawing halogen atoms.
Halogen Bonding: The iodine atom, with its potential for a positive region on its outer surface (a σ-hole), could be a site for halogen bonding, a type of non-covalent interaction.
General principles of MEP analysis on other heterocyclic compounds suggest that the regions of negative potential are indicative of sites that will interact favorably with positive ions or electrophiles. nih.gov
Molecular Dynamics (MD) Simulations: Awaiting Motion
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment. ajchem-a.com No MD simulation studies have been specifically reported for this compound.
Conformational Analysis and Flexibility Studies
While the indazole ring itself is rigid, the molecule as a whole possesses some degree of flexibility. MD simulations could be used to explore the conformational landscape of this compound, particularly if it were to be functionalized at the 1H-position. Understanding the preferred conformations is crucial for applications such as drug design, where the shape of a molecule determines its ability to bind to a biological target.
Solvation Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water, ethanol). This would allow for the study of:
Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent.
Radial Distribution Functions: To understand the structuring of solvent molecules around the solute.
Hydrogen Bonding and Halogen Bonding: To characterize the specific intermolecular interactions with the solvent.
Docking and Molecular Modeling Studies
Molecular docking and modeling are powerful computational tools used to predict how a molecule (ligand) might bind to a receptor (protein). These studies are fundamental in rational drug design, helping to screen potential drug candidates and understand their mechanism of action at a molecular level.
Prediction of Ligand-Target Interactions at a Molecular Level
There are no specific studies detailing the prediction of ligand-target interactions for this compound. Such an investigation would typically involve docking this molecule into the active site of various biological targets to identify potential protein partners and to characterize the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that would stabilize the ligand-protein complex. The presence of two chlorine atoms and an iodine atom on the indazole scaffold would be of particular interest in such studies, as halogens can participate in specific interactions known as halogen bonding, which can significantly influence binding affinity and selectivity.
Elucidation of Binding Modes and Affinities with Biological Macromolecules
Without experimental or computational data, the binding modes and affinities of this compound with any specific biological macromolecules remain unelucidated. A typical study would report on the conformational changes in both the ligand and the protein upon binding and provide a quantitative measure of binding affinity, such as the binding energy (often expressed in kcal/mol) or the inhibition constant (Ki). This information is crucial for prioritizing compounds for further experimental testing.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (2D and 3D)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized derivatives.
There are no published 2D or 3D-QSAR models that have been developed for or include derivatives of this compound. The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities against a specific target. The model would then use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to correlate structural features with activity. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would generate 3D contour maps indicating regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity.
Investigation of Biological Interactions and Mechanistic Insights Preclinical Focus
Studies on Molecular Target Engagement and Binding Mechanisms
There is currently no available information in the public domain regarding the molecular target engagement and binding mechanisms of 4,5-dichloro-3-iodo-1H-indazole.
Enzyme Inhibition Kinetics and Mechanism of Action
No studies have been identified that report on the enzyme inhibition kinetics or the specific mechanism of action of this compound. Therefore, its potential to modulate the activity of specific kinases, proteases, or other enzymes remains uncharacterized.
Receptor Binding Assays and Allosteric Modulation Studies
Information regarding the affinity of this compound for any specific receptors is not available. Consequently, no receptor binding assays or studies on its potential for allosteric modulation have been reported.
Protein-Ligand Interaction Analysis
There are no published studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct binding of this compound to any protein targets.
Cellular Pathway Modulation
The effects of this compound on cellular pathways have not been documented in the scientific literature.
Analysis of Cellular Signaling Pathways Affected by the Compound
No research has been published detailing the impact of this compound on cellular signaling pathways such as those involved in apoptosis, the generation of reactive oxygen species (ROS), or the activity of matrix metalloproteinase-9 (MMP9).
Investigation of Gene Expression Profiles in Response to the Compound
There are no available data from gene expression profiling studies, such as microarray or RNA-sequencing, to indicate how treatment with this compound might alter gene expression in cells.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Comprehensive SAR studies for this compound are not described in the accessible scientific literature. Research on other indazole series has demonstrated that the nature and position of substituents on the indazole ring are crucial for their biological activity. nih.gov However, specific studies on the design and synthesis of analogs of this compound to elucidate its SAR are absent.
Correlation of Structural Features with Specific Biological Mechanisms
Due to the lack of biological activity data, there is no information available that correlates the specific structural features of this compound (i.e., the dichlorination at the 4 and 5 positions and the iodine at the 3 position) with any particular biological mechanism.
Preclinical In Vitro and In Vivo (Animal Model) Mechanistic Efficacy Studies
There are no published preclinical studies, either in vitro or in vivo, that investigate the mechanistic efficacy of this compound.
Cellular Assays for Mechanistic Understanding
Specific data from cellular assays such as antiproliferative or colony formation assays for this compound are not available in the scientific literature. While many indazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, these findings are not directly applicable to the specific compound of interest. researchgate.netnih.gov
Use of Animal Models for Proof-of-Concept Efficacy
No studies using animal models to establish proof-of-concept efficacy with a focus on the mechanisms of action of this compound have been reported.
Target Engagement Validation in Animal Tissues
No studies reporting the validation of target engagement for this compound in animal tissues have been found. Such studies would typically involve administering the compound to animal models and subsequently analyzing tissue samples to confirm that the compound interacts with its intended molecular target in a living organism. This process is crucial for establishing the in vivo relevance of in vitro findings.
Biomarker Analysis Related to Mechanism of Action
There is no available data on biomarker analysis related to the mechanism of action of this compound. Biomarker studies are essential for understanding how a compound exerts its effects at a molecular level and for identifying measurable indicators of its pharmacological activity. This can include changes in gene expression, protein levels, or metabolic profiles that are downstream of the compound's direct target.
Applications in Chemical Biology and Material Science Research
Use as a Chemical Probe for Target Validation
A chemical probe is a small molecule that is used to study and manipulate a biological target, such as a protein, to validate its role in a biological process or disease. chemimpex.com While no specific studies have been published detailing the use of 4,5-dichloro-3-iodo-1H-indazole as a chemical probe, its structural characteristics suggest its potential in this area. The indazole core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with potent biological activities, including as kinase inhibitors.
The dichlorination at the 4 and 5 positions can contribute to the molecule's binding affinity and selectivity for a particular target. The 3-iodo group allows for the introduction of various functionalities through well-established chemical reactions. This versatility is crucial for the development of a chemical probe, as it enables the synthesis of a library of analogues with systematically varied properties to probe structure-activity relationships. For instance, the iodo group can be replaced with different aryl or alkyl groups to optimize binding to a target protein.
Development as a Scaffold for Novel Research Tools
The development of novel research tools is fundamental to advancing our understanding of complex biological systems. This compound serves as a versatile scaffold for the synthesis of such tools. The indazole nucleus is present in a wide array of bioactive compounds, and the specific substitution pattern of this molecule offers a unique starting point for chemical exploration.
The reactivity of the 3-iodo group is a key feature in this context. It can be readily functionalized using a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comresearchgate.net This allows for the systematic introduction of different chemical moieties to create a diverse range of molecules. These molecules can then be screened for various biological activities, leading to the discovery of new research tools for studying specific cellular pathways or disease mechanisms. For example, by coupling different fluorescent dyes to the 3-position, fluorescent probes could be generated to visualize specific biological targets within cells.
Integration into Advanced Materials or Sensors (if applicable)
While specific applications of this compound in materials science have not been reported, the properties of indazole derivatives suggest potential in this field. The aromatic and heterocyclic nature of the indazole ring system can impart useful electronic and photophysical properties to materials.
The presence of halogens can influence the solid-state packing of the molecules, which is a critical factor in determining the properties of organic electronic materials. Furthermore, the 3-iodo position offers a site for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This could lead to the development of new materials with tailored properties, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or chemical sensors. For instance, the incorporation of this indazole derivative into a polymer backbone could lead to a material with specific gas-sensing capabilities, where the interaction of an analyte with the indazole unit would result in a detectable change in the material's electronic or optical properties.
Role in Catalyst Development or Reaction Methodologies
The most immediate and well-documented application of 3-iodo-indazole derivatives, and by extension this compound, is in the realm of synthetic organic chemistry, particularly in catalyst development and reaction methodologies. The carbon-iodine bond at the C-3 position of the indazole ring is a versatile functional group for a variety of cross-coupling reactions. mdpi.com
The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. mdpi.comresearchgate.net this compound is an ideal substrate for such reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the indazole core. This methodology is central to the synthesis of libraries of indazole-based compounds for drug discovery and other applications. mdpi.com
The table below provides a hypothetical overview of the types of Suzuki-Miyaura reactions that could be performed with this compound, based on established methodologies for similar compounds. mdpi.comnih.gov
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Aryl-4,5-dichloro-1H-indazole |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 3-(4-Methoxyphenyl)-4,5-dichloro-1H-indazole |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 3-(Pyridin-3-yl)-4,5-dichloro-1H-indazole |
| Methylboronic acid | Pd(dtbpf)Cl₂ | Na₂CO₃ | Acetonitrile/Water | 4,5-Dichloro-3-methyl-1H-indazole |
This reactivity makes this compound a valuable intermediate in multi-step syntheses, providing a reliable route to a diverse array of functionalized indazole derivatives. The development of more efficient and selective catalytic systems for the functionalization of such halogenated indazoles remains an active area of research.
Future Directions and Emerging Research Avenues for 4,5 Dichloro 3 Iodo 1h Indazole
Exploration of Novel Synthetic Methodologies
The development of efficient and regioselective synthetic routes is paramount for the future exploration of 4,5-dichloro-3-iodo-1H-indazole and its derivatives. While the synthesis of halogenated indazoles is established, there is room for innovation to improve yields, reduce steps, and enhance substrate scope.
Future research could focus on:
Direct C-H Halogenation: Investigating late-stage C-H activation and halogenation techniques could provide more direct access to the this compound core, potentially starting from simpler indazole precursors. This would circumvent multi-step sequences that often involve protecting groups and harsh reaction conditions.
Flow Chemistry: The use of microreactor or flow chemistry systems could offer better control over reaction parameters, such as temperature and reaction time, for hazardous or exothermic halogenation reactions. This can lead to improved safety, higher yields, and easier scalability.
Enzymatic Halogenation: Exploring the use of halogenase enzymes for the regioselective introduction of chlorine and iodine atoms onto the indazole ring presents a green and highly specific synthetic strategy.
Novel Iodination Reagents: While iodine in the presence of a base is a common method for C3-iodination of indazoles, the exploration of new iodinating agents could offer milder reaction conditions and improved functional group tolerance. chim.it
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Direct C-H Halogenation | Atom economy, reduced step count | Development of selective catalysts |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and conditions |
| Enzymatic Halogenation | High regioselectivity, green chemistry | Enzyme discovery and engineering |
| Novel Iodination Reagents | Milder conditions, functional group tolerance | Synthesis and evaluation of new reagents |
Deeper Mechanistic Elucidation of Biological Interactions
Substituted indazoles are known to exhibit a wide range of biological activities, acting as inhibitors of various enzymes and receptors. nih.govnih.gov For this compound, a thorough investigation into its mechanism of action is a critical future direction.
Key areas for investigation include:
Enzyme Inhibition Assays: Screening this compound against a panel of kinases, proteases, and other enzymes implicated in diseases like cancer, inflammation, and neurodegenerative disorders. The indazole scaffold is a known "privileged structure" found in several FDA-approved kinase inhibitors. nih.govrsc.org
Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes to identify the specific cellular targets of this compound. Once identified, these targets would need to be validated to confirm their role in the compound's biological effects.
Structural Biology: Co-crystallization of this compound with its biological targets would provide invaluable atomic-level insights into the binding mode and key interactions, guiding the design of more potent and selective derivatives.
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways to understand its broader biological impact.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these approaches can guide synthetic efforts and predict biological activities.
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a series of this compound analogs can help to identify the key structural features that correlate with a specific biological activity. nih.govtandfonline.comresearchgate.netaboutscience.euaboutscience.eu
Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its derivatives within the active sites of known biological targets. researchgate.netjocpr.comnih.gov This can help to prioritize compounds for synthesis and biological testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing information about the stability of the complex and the role of solvent molecules.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals, which can influence its reactivity and intermolecular interactions. researchgate.netnih.gov
A table summarizing the application of these computational methods is provided below:
| Computational Method | Application in Research | Predicted Outcome |
| QSAR | Correlate chemical structure with biological activity | Identify key structural features for activity |
| Molecular Docking | Predict binding mode and affinity to targets | Prioritize compounds for synthesis |
| MD Simulations | Analyze dynamic behavior of ligand-target complex | Assess complex stability and dynamics |
| DFT Calculations | Determine electronic properties of the molecule | Understand reactivity and intermolecular interactions |
Integration into Multi-component Systems for Enhanced Functionality
The halogen atoms on this compound, particularly the reactive iodine at the C3 position, make it an excellent building block for the construction of more complex molecular architectures through cross-coupling reactions.
Emerging research avenues include:
Suzuki and Heck Coupling Reactions: Utilizing the iodo group for palladium-catalyzed Suzuki or Heck coupling reactions to introduce a wide variety of substituents, such as aryl, heteroaryl, or vinyl groups. rsc.orgmdpi.comgoogle.com This would allow for the rapid generation of a library of derivatives for biological screening.
Synthesis of PROTACs and Molecular Glues: Incorporating the this compound scaffold into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of specific target proteins.
Development of Covalent Inhibitors: The electrophilic nature of the indazole ring, enhanced by the electron-withdrawing halogen atoms, could be exploited to design covalent inhibitors that form a permanent bond with their biological target, leading to prolonged duration of action.
Conjugation to Nanoparticles or Polymers: Attaching this compound to nanoparticles or polymers could improve its pharmacokinetic properties, such as solubility and half-life, and enable targeted delivery to specific tissues or cells.
Opportunities for Collaborative Interdisciplinary Research
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach.
Opportunities for collaboration exist between:
Synthetic and Medicinal Chemists: To design and synthesize novel derivatives with improved potency and selectivity.
Computational Chemists and Biologists: To predict biological activities and elucidate mechanisms of action.
Pharmacologists and Clinicians: To evaluate the therapeutic potential of promising compounds in preclinical and clinical studies.
Material Scientists and Chemists: To develop novel drug delivery systems and functional materials incorporating the indazole scaffold.
The diverse biological activities reported for substituted indazoles, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, suggest that research on this compound could have implications for a wide range of therapeutic areas. rsc.orgmdpi.comresearchgate.net
Q & A
Q. How can researchers resolve spectral overlaps in NMR caused by halogen anisotropy?
- Methodological Answer : For ¹H NMR, use deuterated DMSO-d₆ to sharpen peaks. For ¹³C NMR, collect DEPT-135 spectra to distinguish CH₃/CH₂ groups. If iodine anisotropy broadens signals, employ 2D NMR (HSQC, HMBC) to assign quaternary carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
